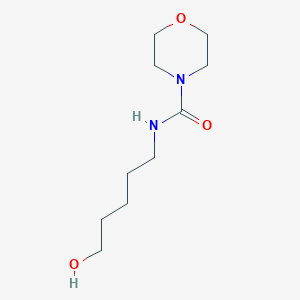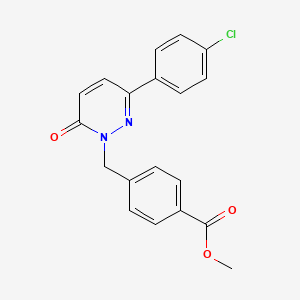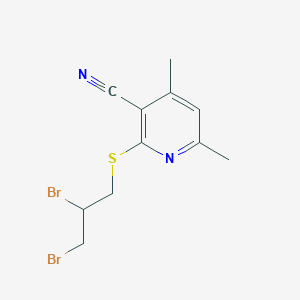![molecular formula C13H13Cl2NO2 B2924157 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone CAS No. 1421442-60-5](/img/structure/B2924157.png)
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl(2,4-dichlorophenyl)methanone is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. This step often requires specific temperature and pressure conditions to ensure the correct stereochemistry.
Introduction of Functional Groups: The introduction of the 2,4-dichlorophenyl group is usually achieved through a Friedel-Crafts acylation reaction. This involves the reaction of the bicyclic core with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Modifications: Additional functional groups or modifications can be introduced through various organic reactions such as reduction, oxidation, or substitution, depending on the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and large-scale batch reactors for subsequent steps. Purification methods such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms within the bicyclic structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom. Halogenated reagents or organometallic compounds are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used to study the interactions between small molecules and biological macromolecules. Its bicyclic structure makes it a useful probe for investigating enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as neurotransmitter receptors or enzymes involved in disease processes.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require a rigid, bicyclic core for enhanced stability and performance.
Mécanisme D'action
The mechanism of action of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins where the compound binds and exerts its effects. The bicyclic structure allows for a high degree of specificity in binding, potentially leading to selective inhibition or activation of these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cocaine: Shares a similar bicyclic structure but differs significantly in its functional groups and biological activity.
Atropine: Another bicyclic compound with a nitrogen atom, used as a medication to treat certain types of nerve agent and pesticide poisonings.
Pupukeanone: A natural product with a bicyclic core, known for its biological activity.
Uniqueness
What sets (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone apart is its specific combination of a bicyclic core with a 2,4-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-8-1-4-11(12(15)5-8)13(17)16-9-2-3-10(16)7-18-6-9/h1,4-5,9-10H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOXYDZWXAZAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
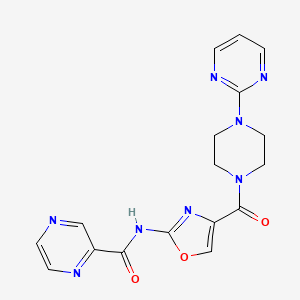
![Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2924077.png)
![(2S)-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2924078.png)
![methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2924081.png)
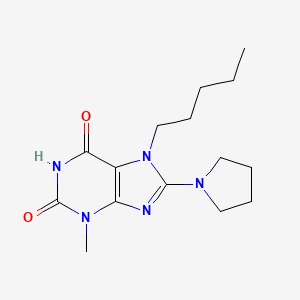
![N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)

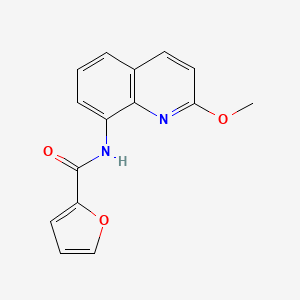
![methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924088.png)
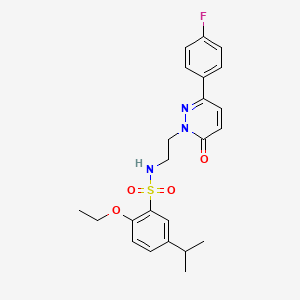
![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)
